P2X1 Receptor Antagonism: Higher Potency than PPADS
PPNDS demonstrates superior functional antagonism at native P2X1 receptors compared to its parent compound PPADS. In rat vas deferens preparations, PPNDS exhibits a pKB of 7.43, whereas PPADS yields a pA2 of approximately 6.5 under comparable conditions [1][2]. This represents approximately a 10-fold increase in antagonist potency at the P2X1 receptor for the 6-naphthylazo derivative [2].
| Evidence Dimension | Functional antagonist potency at native P2X1 receptor (pKB / pA2) |
|---|---|
| Target Compound Data | pKB = 7.43 (rat vas deferens, vs. α,β-methylene ATP-induced contraction) |
| Comparator Or Baseline | PPADS: pA2 ≈ 6.5 (guinea-pig/rat vas deferens) |
| Quantified Difference | Approximately 10-fold higher potency (ΔpKB ≈ 0.9 units) |
| Conditions | Isolated tissue bath functional assay; antagonist potency against P2X1-mediated contractile responses; rat vas deferens. |
Why This Matters
The ~10-fold potency enhancement at the primary target P2X1 receptor reduces the required working concentration, minimizing solvent artifacts and improving assay signal-to-noise ratio in functional studies.
- [1] Lambrecht G, Rettinger J, Bäumert HG, Czeche S, Damer S, Ganso M, Hildebrandt C, Niebel B, Spatz-Kümbel G, Schmalzing G, Mutschler E. The novel pyridoxal-5'-phosphate derivative PPNDS potently antagonizes activation of P2X(1) receptors. Eur J Pharmacol. 2000 Jan 17;387(3):R19-21. PMID: 10650184. View Source
- [2] McLaren GJ, Burke KS, Buchanan KJ, Sneddon P, Kennedy C. Evidence that ATP acts at two sites to evoke contraction in the guinea-pig isolated vas deferens. Br J Pharmacol. 1994 Mar;111(3):913-21. PMID: 7912631. View Source
